molecular formula C18H18ClNO2 B6382304 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1262002-14-1

2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%

Cat. No. B6382304
CAS RN: 1262002-14-1
M. Wt: 315.8 g/mol
InChI Key: PDYOBDOWAJXVNO-UHFFFAOYSA-N
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Description

2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (2C5PPCP) is a chlorinated phenol that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 118-119°C and a boiling point of 230-232°C. It has a molecular weight of 270.6 g/mol and a solubility of 0.6 g/L in water. 2C5PPCP is a synthetic compound that has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used in studies related to biochemistry, physiology, and pharmacology. It has also been used to study the mechanism of action of certain drugs and to investigate the biochemical and physiological effects of certain compounds. Additionally, 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been used in the synthesis of other compounds, such as benzodiazepines, which are commonly used to treat anxiety and other disorders.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been shown to bind to certain receptors in the brain, which may be involved in the regulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been shown to bind to certain receptors in the brain, which may be involved in the regulation of certain physiological processes.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 118-119°C and a boiling point of 230-232°C. Additionally, it is relatively soluble in water, with a solubility of 0.6 g/L. However, 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is a synthetic compound and therefore may not be as readily available as some other compounds. Additionally, it is not as well studied as some other compounds, so its effects may not be as well understood.

Future Directions

There are several potential future directions for research involving 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of other compounds. Finally, further research is needed to identify potential therapeutic applications of 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%, such as its potential use as an inhibitor of certain enzymes or as a receptor agonist.

Synthesis Methods

2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized using a modified version of the Ullmann reaction. This method involves the reaction of a piperidine derivative with a chloroaromatic compound in the presence of a copper catalyst. The resulting product is a 2-chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%).

properties

IUPAC Name

[4-(4-chloro-3-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-16-9-8-15(12-17(16)21)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYOBDOWAJXVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686201
Record name (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262002-14-1
Record name (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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